

Theoretical Insights into the Fluorosulfate Anion: A Computational Chemistry Perspective

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Compound of Interest

Compound Name: Potassium fluorsulfate

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Abstract

The fluorsulfate anion (FSO_3^-), a species of significant interest in both fundamental and applied chemistry, has been the subject of numerous theoretical investigations aimed at elucidating its structural, vibrational, and electronic properties. As the conjugate base of the superacid fluorsulfuric acid, its stability and reactivity are of paramount importance. This technical guide provides a comprehensive overview of the theoretical studies on the fluorsulfate anion, presenting key quantitative data derived from various computational methods. Detailed computational protocols are outlined to ensure reproducibility and to offer a comparative framework for future research. Visualizations of logical relationships and workflows are provided to enhance understanding.

Introduction

The fluorsulfate anion (FSO_3^-) is a tetrahedral inorganic anion isoelectronic with the sulfate anion.^[1] Its unique properties, including high stability and its role as a weakly coordinating anion, have led to its application in diverse areas, from synthetic chemistry to materials science.^[1] Theoretical chemistry provides a powerful lens through which to examine the intricacies of FSO_3^- at an atomic level, offering insights that complement experimental findings. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, have been employed to predict its geometry, vibrational frequencies, and electronic structure

with a high degree of accuracy. This guide synthesizes the findings from these theoretical studies to provide a detailed technical resource for professionals in the field.

Structural Properties

Theoretical calculations have been instrumental in determining the precise geometric parameters of the fluorosulfate anion. These studies consistently predict a tetrahedral geometry around the central sulfur atom. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography of fluorosulfate salts.

Table 1: Comparison of Theoretical and Experimental Geometries of the Fluorosulfate Anion

Parameter	Experimental Value[1]
Bond Lengths (Å)	
S–O	1.43 ± 0.01
S–F	1.58 ± 0.02
**Bond Angles (°) **	
O–S–O	112.9
F–S–O	105.8

Note: Specific theoretical values from various computational methods are not readily available in the public literature in a comparative format.

Vibrational Spectroscopy

Vibrational spectroscopy is a key tool for the characterization of molecular species. Theoretical calculations of vibrational frequencies for the fluorosulfate anion are crucial for the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the fundamental vibrational modes of the anion.

Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹) of the Fluorosulfate Anion

Vibrational Mode	Description	Experimental Range (cm ⁻¹) [1]
$\nu(\text{S-F})$	S-F stretching	730 - 790
$\nu_s(\text{SO}_3)$	Symmetric SO_3 stretching	1070 - 1080
$\nu_{as}(\text{SO}_3)$	Asymmetric SO_3 stretching	1240 - 1300
$\delta(\text{O-S-O})$ and $\delta(\text{F-S-O})$	Bending modes	400 - 650

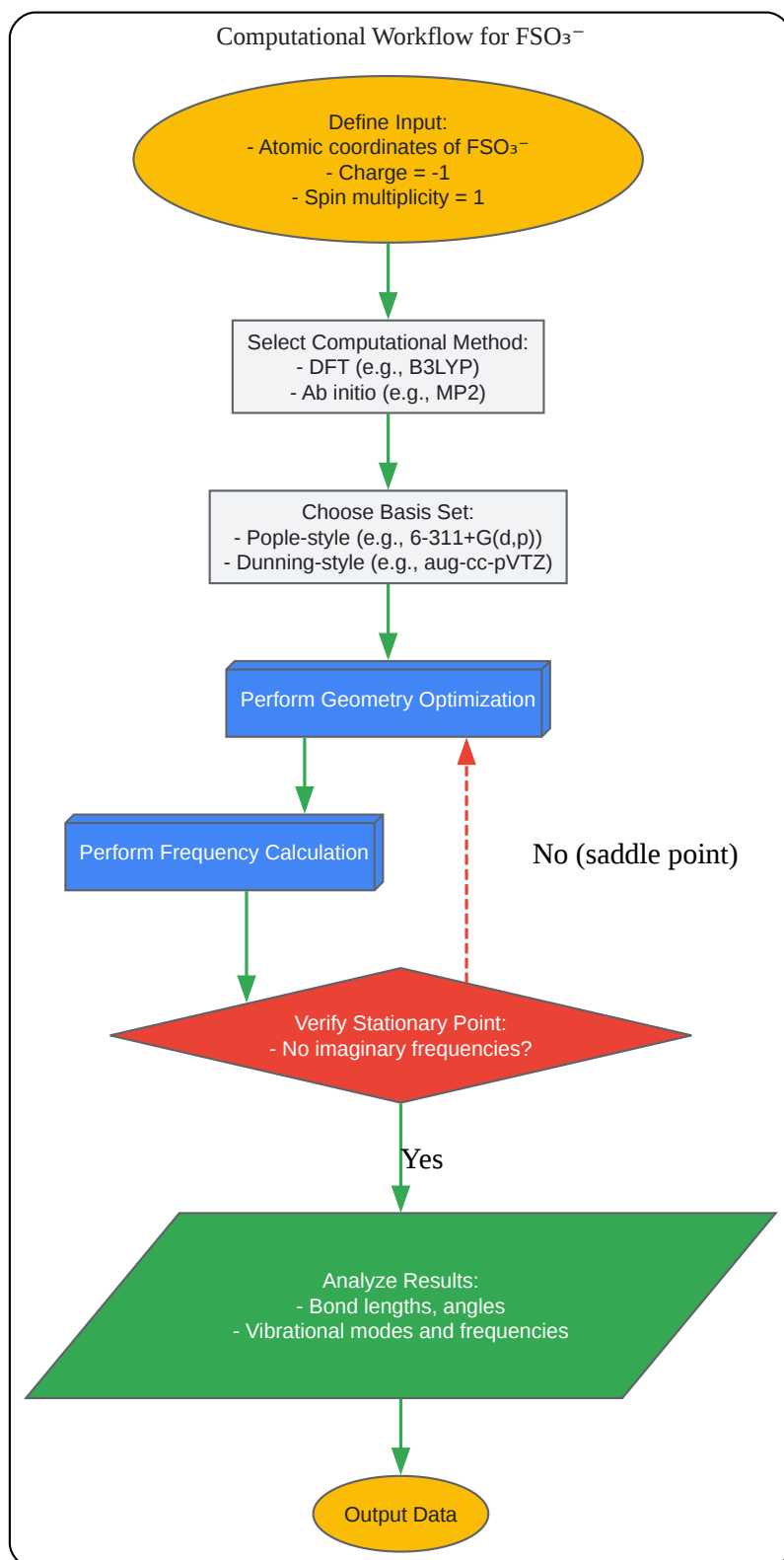
Note: A comprehensive comparative table of vibrational frequencies from different theoretical methods is not available in the public literature.

Computational Protocols

The accuracy of theoretical predictions for the fluorosulfate anion is highly dependent on the chosen computational methodology. The following section outlines a general workflow for performing such calculations.

Geometry Optimization and Frequency Calculations

A common approach for studying the fluorosulfate anion involves geometry optimization followed by the calculation of vibrational frequencies. This ensures that the calculated frequencies correspond to a stable minimum on the potential energy surface.

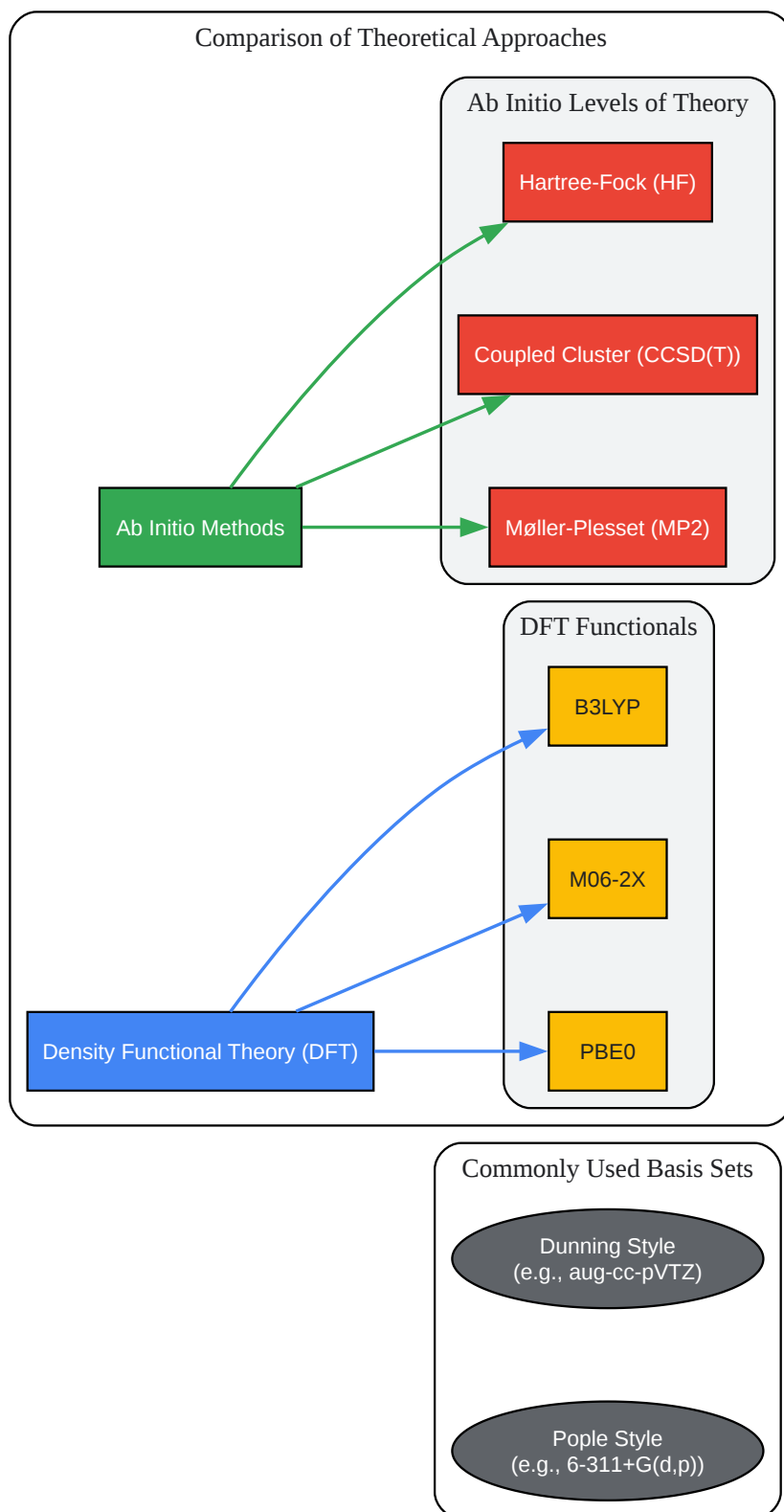


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A generalized workflow for the theoretical calculation of the properties of the fluorosulfate anion.

Selection of Theoretical Methods

The choice of the exchange-correlation functional in DFT and the level of theory in ab initio methods significantly impacts the results. For anions, it is crucial to use basis sets augmented with diffuse functions (e.g., denoted by a "+" in the basis set name) to accurately describe the more spread-out electron density.



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An overview of common theoretical methods and basis sets for studying the fluorosulfate anion.

Electronic Structure and Reactivity

Theoretical studies provide valuable insights into the electronic structure and bonding within the fluorosulfate anion. The S-O bonds exhibit significant double-bond character, while the S-F bond is a single bond.[1] The negative charge is delocalized over the three oxygen atoms and the fluorine atom, contributing to the anion's stability.

Computational studies on the reactivity of the fluorosulfate anion often focus on its role in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and its interactions in various chemical environments. Theoretical calculations can model reaction pathways and transition states, providing a deeper understanding of the underlying mechanisms.

Conclusion

Theoretical and computational chemistry are indispensable tools for the in-depth study of the fluorosulfate anion. They provide detailed information on its geometry, vibrational modes, and electronic properties that are in close agreement with experimental data. This guide has summarized the key findings from theoretical studies and outlined the general computational protocols necessary for such investigations. Further research, particularly comparative studies employing a wide range of modern DFT functionals and high-level ab initio methods, will continue to refine our understanding of this important chemical species and its reactivity.

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